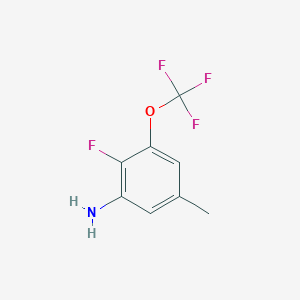
2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an imidazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of a suitable precursor imidazole compound. One common method is the bromination of 1-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized imidazole derivatives.
Reduction: Formation of 2-methyl-1-(trifluoromethyl)-1H-imidazole.
科学的研究の応用
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to desired therapeutic effects.
類似化合物との比較
- 2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Iodomethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Bromomethyl)-1-(difluoromethyl)-1H-imidazole
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole imparts higher lipophilicity and metabolic stability compared to its difluoromethyl analogs . The bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C5H4BrF3N2 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC名 |
2-(bromomethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-4-10-1-2-11(4)5(7,8)9/h1-2H,3H2 |
InChIキー |
WUUIQVBRNJGGFP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)

![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)




![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
